REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1)([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
the volatiles removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting product was purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in aqueous 10% sodium carbonate (25 ml)
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by vacuum filtration in a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 78° C. in an Abderhalden
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 82.9% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |